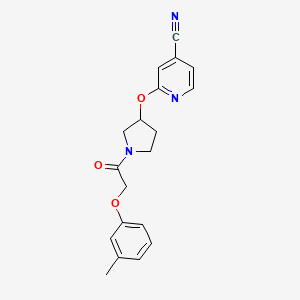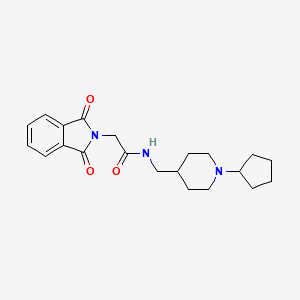
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promise as a potential therapeutic agent for these and other diseases.
Mechanism of Action
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide binds to the bromodomain of BET proteins, inhibiting their ability to interact with acetylated histones and leading to the downregulation of target genes.
Biochemical and Physiological Effects:
The downregulation of target genes by N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can have various biochemical and physiological effects, depending on the specific genes involved. In cancer cells, for example, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammatory diseases, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide for lab experiments is its specificity for the BET family of proteins, which allows researchers to investigate the role of these proteins in various diseases. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. One area of interest is the development of combination therapies that include N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and other drugs, such as chemotherapy agents or immunotherapies. Another area of interest is the investigation of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in diseases beyond cancer and inflammation, such as cardiovascular disease or neurological disorders. Additionally, further studies are needed to fully understand the safety and efficacy of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in humans.
Synthesis Methods
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with cyclopentanone to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-(1,3-dioxoisoindolin-2-yl)acetic acid to form the final product, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide.
Scientific Research Applications
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. These studies have included in vitro and in vivo experiments, as well as clinical trials in humans.
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-19(14-24-20(26)17-7-3-4-8-18(17)21(24)27)22-13-15-9-11-23(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYXTODXSFQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

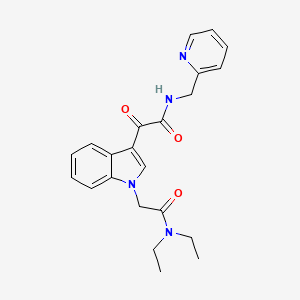
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)

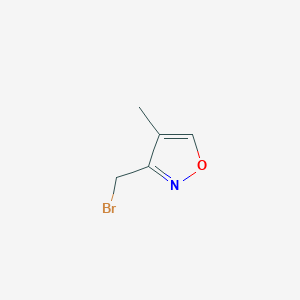
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
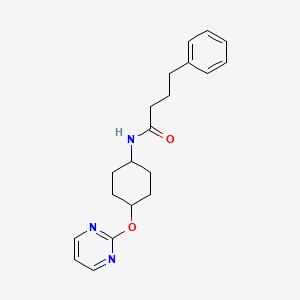

![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
